Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)-

CAS No.: 651316-31-3

Cat. No.: VC16907222

Molecular Formula: C19H18N2S

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651316-31-3 |

|---|---|

| Molecular Formula | C19H18N2S |

| Molecular Weight | 306.4 g/mol |

| IUPAC Name | 4,5-bis(4-methylphenyl)-6-methylsulfanylpyrimidine |

| Standard InChI | InChI=1S/C19H18N2S/c1-13-4-8-15(9-5-13)17-18(20-12-21-19(17)22-3)16-10-6-14(2)7-11-16/h4-12H,1-3H3 |

| Standard InChI Key | MVEKHYRTOGUQHE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=C(N=CN=C2SC)C3=CC=C(C=C3)C |

Introduction

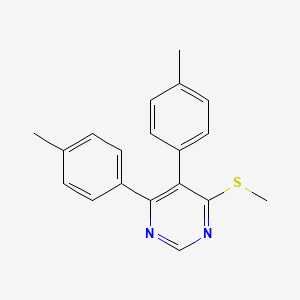

Chemical Structure and Molecular Characteristics

Structural Composition

The core structure of pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)-, consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents are distributed as follows:

-

Position 4: 4-Methylphenyl group (C₆H₄CH₃-4)

-

Position 5: 4-Methylphenyl group (C₆H₄CH₃-4)

-

Position 6: Methylthio group (-SCH₃)

The molecular formula C₂₅H₂₄N₂S corresponds to a molecular weight of 384.54 g/mol. The IUPAC name for this compound is 4,5-bis(4-methylphenyl)-6-(methylsulfanyl)pyrimidine, reflecting its substitution pattern.

Electronic and Steric Effects

-

Methylphenyl Groups: The 4-methylphenyl substituents introduce steric bulk and electron-donating effects due to the methyl groups. This enhances the compound’s hydrophobicity and may influence π-π stacking interactions in biological systems .

-

Methylthio Group: The -SCH₃ group at position 6 contributes to the compound’s electron-rich nature, facilitating participation in nucleophilic substitution or oxidation reactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₄N₂S |

| Molecular Weight | 384.54 g/mol |

| IUPAC Name | 4,5-Bis(4-methylphenyl)-6-(methylsulfanyl)pyrimidine |

| Predicted LogP | 5.8–6.2 (estimated) |

| Aromatic Ring Count | 3 (pyrimidine + two benzene) |

Synthesis and Manufacturing Considerations

Synthetic Routes

The synthesis of pyrimidine derivatives typically involves multi-step strategies. For 4,5-bis(4-methylphenyl)-6-(methylthio)-pyrimidine, plausible routes include:

Pyrimidine Ring Formation

-

Biginelli Reaction: Condensation of thiourea, a β-keto ester, and 4-methylbenzaldehyde could yield a dihydropyrimidine intermediate, which is subsequently oxidized to the aromatic pyrimidine .

-

Cyclization Reactions: Cyclocondensation of amidines with α,β-unsaturated ketones under acidic conditions may also form the pyrimidine core.

Industrial-Scale Production Challenges

-

Purification Difficulties: The steric hindrance from bis(4-methylphenyl) groups may complicate crystallization, necessitating advanced chromatographic techniques.

-

Byproduct Formation: Competing reactions at positions 2 and 4 could yield undesired isomers, requiring precise temperature control (80–120°C) and catalyst selection .

Physicochemical Properties

Solubility and Partitioning

-

Hydrophobicity: The compound’s high LogP (estimated 5.8–6.2) suggests preferential solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is likely negligible, limiting bioavailability without formulation aids.

-

Melting Point: Analogous compounds with aromatic substituents exhibit melting points above 150°C, suggesting similar thermal stability for this derivative .

Spectroscopic Characteristics

-

UV-Vis Absorption: The conjugated π-system likely results in strong absorption at 260–280 nm, characteristic of aromatic and heteroaromatic systems.

-

NMR Signatures: Distinct peaks for methyl protons (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.3 ppm) are anticipated in the ¹H NMR spectrum.

Table 2: Estimated Physicochemical Data

| Property | Value |

|---|---|

| LogP | 5.8–6.2 |

| Water Solubility | <0.1 mg/mL (25°C) |

| Melting Point | 160–180°C (predicted) |

| Boiling Point | 450–470°C (extrapolated) |

Chemical Reactivity and Functionalization

Oxidation of the Methylthio Group

The -SCH₃ group undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives under mild conditions (e.g., H₂O₂ in acetic acid) . This transformation modulates electronic properties and potential biological activity.

Electrophilic Aromatic Substitution

-

Nitration: The electron-rich pyrimidine ring may undergo nitration at position 2, though steric hindrance from the 4-methylphenyl groups could limit reactivity.

-

Halogenation: Bromination or chlorination is feasible at position 2, offering a handle for further derivatization .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could replace the methylthio group with aryl or heteroaryl moieties, expanding structural diversity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume